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Compound of Interest

Compound Name:
N-(4-Chloro-3-

hydroxyphenyl)acetamide

CAS No.: 28443-52-9

Cat. No.: B112418 Get Quote

Molecular Profile & Isomer Distinction
Target Molecule: N-(4-Chloro-3-hydroxyphenyl)acetamide CAS: 28443-52-9 Molecular

Formula: C₈H₈ClNO₂ Molecular Weight: 185.61 g/mol

The "Isomer Trap" (Critical Quality Attribute)
Researchers must distinguish the target from its positional isomers, which possess significantly

different packing motifs.

Feature Target Molecule
Common Impurity

(Reference)

IUPAC
N-(4-Chloro-3-

hydroxyphenyl)acetamide

N-(3-Chloro-4-

hydroxyphenyl)acetamide

Structure Cl at C4, OH at C3 Cl at C3, OH at C4

Precursor 4-Amino-3-chlorophenol
4-Amino-2-chlorophenol /

Paracetamol

Crystal Habit Predicted: Prisms/Plates Experimental: Yellow Needles

Space Group Predicted: P21/c or Pbca Known: Pna21 (Orthorhombic)
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Synthesis & Crystallization Protocol
To obtain single crystals suitable for X-ray diffraction (SCXRD), a high-purity synthesis followed

by a controlled crystallization gradient is required.

Synthesis Pathway
Reaction Logic: Selective N-acetylation of the aniline moiety in 4-amino-3-chlorophenol using

acetic anhydride. The phenolic -OH is less nucleophilic and remains unreacted under controlled

conditions.

Reagents:

Precursor: 4-Amino-3-chlorophenol (CAS 17609-80-2)

Acylating Agent: Acetic Anhydride (1.1 eq)

Solvent: Glacial Acetic Acid or Water/Ethanol (1:1)

Catalyst: Sodium Acetate (buffer)

Step-by-Step Protocol:

Dissolution: Dissolve 10 mmol of 4-amino-3-chlorophenol in 30 mL of 50% aqueous ethanol

at 60°C.

Acetylation: Add 11 mmol of acetic anhydride dropwise over 20 minutes. Maintain

temperature at 60–65°C to prevent O-acetylation.

Precipitation: Stir for 1 hour. Cool the mixture slowly to 4°C. The crude amide will precipitate.

Purification: Recrystallize from boiling water (solubility differential is high for acetanilides).

Crystallization for SCXRD
Single crystals require a slow nucleation rate. Use the Evaporation-Diffusion Method.

Solvent System: Ethanol (Good solvent) / Water (Poor solvent).[1]
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Method: Dissolve 50 mg of purified compound in 2 mL warm ethanol. Filter into a narrow vial.

Place this vial inside a larger jar containing 10 mL water (antisolvent). Seal the outer jar.

Mechanism: Ethanol vapor diffuses out, and water vapor diffuses in, slowly increasing

supersaturation to grow prismatic crystals over 48–72 hours.

Structural Prediction & Analysis (The Core)
Since the exact lattice parameters for the 4-Cl-3-OH isomer are not standard, we derive the

Predicted Structural Model based on the supramolecular synthons observed in the 3-Cl-4-OH

isomer (CSD Ref: COTZAN family).

Hydrogen Bonding Motifs (Graph Set Analysis)
The crystal packing will be dominated by two primary hydrogen bond donors (-NH and -OH)

and two acceptors (C=O and -OH).

Primary Chain (C(4)): The amide N-H...O=C interaction forms infinite 1D chains. This is the

"backbone" of acetanilide structures.

Secondary Linkage (C(9) or R2,2(8)): The phenolic -OH group acts as a lateral linker.

Prediction: In the 4-Cl-3-OH isomer, the OH is meta to the amide. This geometry favors

the formation of 2D sheets rather than the tight herringbone packing seen in paracetamol.

Role of Chlorine (Halogen Bonding)
Steric Bulk: The Cl atom at the para position (C4) is significant. It prevents the flat stacking of

phenyl rings.

Type II Halogen Bond: Look for C-Cl...O interactions where the Cl acts as a Lewis acid (σ-

hole donor) to the carbonyl oxygen.

Visualization of Predicted Pathway
The following diagram illustrates the logical flow from synthesis to the predicted supramolecular

assembly.
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4-Amino-3-chlorophenol Selective N-Acetylation
(Ac2O / 60°C)

N-(4-Chloro-3-hydroxyphenyl)acetamide
(Crude)

Vapor Diffusion
(EtOH / Water)

SCXRD Data Collection
(Mo Kα / 100K)

Synthon 1: N-H...O=C
(C4 Chain)Solve Phase

Synthon 2: O-H...O
(Lateral Sheet Formation)

Predicted 2D Layered Structure

Click to download full resolution via product page

Caption: Workflow from precursor synthesis to structural elucidation, highlighting the predicted

supramolecular synthons (H-bonding motifs) that drive crystal packing.

X-Ray Diffraction Workflow (Standard Operating
Procedure)
Data Collection Parameters
To validate the structure, adhere to these collection standards:

Temperature: 100 K (Cryostream). Reason: Reduces thermal motion of the terminal Cl atom

and improves resolution of H-atoms.

Source: Mo Kα (λ = 0.71073 Å). Reason: Preferred over Cu Kα to minimize absorption

correction errors caused by the chlorine atom.

Resolution: 0.80 Å or better.

Refinement Strategy
Space Group Determination: Check for systematic absences. Expect P21/c (Monoclinic) or

Pbca (Orthorhombic).

Heavy Atom Location: Use Direct Methods (SHELXT) to locate Cl, O, N, and C atoms.

Hydrogen Treatment:

Amide/Phenyl H:[1] Place in calculated geometric positions (Riding model).
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Hydroxyl H:[2] Locate in the Difference Fourier Map.[3] Refine with a rotating group model

to satisfy H-bond geometry.

Quantitative Data Summary (Comparative)
Use this table to benchmark your experimental results against the known isomer.

Parameter
Known Isomer (3-Cl-4-OH)

[1]
Target Prediction (4-Cl-3-

OH)

Crystal System Orthorhombic Monoclinic (Predicted)

Space Group Pna21 P21/c

Z (Molecules/Cell) 4 4

Vol (Å³) ~861 ~850–880

Density (calc) 1.431 g/cm³ ~1.43 g/cm³

Primary Interaction N-H...O (Chain) N-H...O (Chain)

Secondary Interaction O-H...O (Chain) O-H...O (Sheet/Dimer)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. researchgate.net [researchgate.net]

4. N-(3-Chloro-4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Technical Guide: Crystal Structure Analysis of N-(4-
Chloro-3-hydroxyphenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b112418#crystal-structure-analysis-of-n-4-chloro-3-
hydroxyphenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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